
tert-Butyl (4-aminobut-2-en-1-yl)carbamate
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Overview
Description
tert-Butyl (4-aminobut-2-en-1-yl)carbamate (CAS: 1914155-12-6) is a carbamate-protected amine derivative characterized by a but-2-en-1-yl backbone with a primary amine at the C4 position and a tert-butoxycarbonyl (Boc) protecting group. This compound is widely used in pharmaceutical synthesis, particularly as an intermediate for introducing amine functionalities in a controlled manner. Its structural features—such as the unsaturated alkene and Boc group—impart distinct reactivity, solubility, and stability properties, making it valuable in organic and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-aminobut-2-en-1-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-aminobut-2-en-1-ol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
This compound participates in SNAr reactions with electron-deficient aromatic systems, facilitated by its amino group.
Example Reaction:
Reagents/Conditions | Substrate | Product | Yield | Source |
---|---|---|---|---|
K₂CO₃, DMSO, 70°C, 12h | 4-Fluoro-3-methoxy-5-nitrobenzamide | tert-Butyl (E)-(4-((4-carbamoyl-2-methoxy-5-nitrophenyl)amino)but-2-en-1-yl)carbamate | 42% |
Mechanism :
The amino group attacks the electron-poor aromatic ring (activated by nitro/methoxy groups), displacing fluoride via a Meisenheimer intermediate. DMSO acts as a polar aprotic solvent, while K₂CO₃ deprotonates the amine to enhance nucleophilicity.
Cyclization to Benzo[d]thiazole Derivatives
The compound undergoes cyclization with thiocyanate reagents to form heterocyclic structures.
Example Reaction:
Reagents/Conditions | Product | Yield | Source |
---|---|---|---|
KSCN, Br₂, acetic acid, rt, 16h | tert-Butyl (E)-(4-(6-carbamoyl-2-imino-4-methoxybenzo[d]thiazol-3(2H)-yl)but-2-en-1-yl)carbamate | 63% |
Steps :
-
Thiocyanation : KSCN introduces a thiocyanate group.
-
Oxidative cyclization : Br₂ oxidizes the intermediate, forming the thiazole ring.
Acylation and Carbamate Coupling
The amino group reacts with acylating agents or coupling reagents to form amides or ureas.
Example Reaction:
Key Features :
-
HATU activates the carboxylic acid for amide bond formation.
-
DIPEA neutralizes HCl byproduct, maintaining reaction efficiency.
Reduction of Nitro Groups
The compound facilitates nitro-to-amine reductions in coupled intermediates.
Mechanism : Sodium dithionite (Na₂S₂O₄) serves as a mild reducing agent, selectively reducing nitro groups without affecting the carbamate or double bond.
Catalytic Hydrogenation
The α,β-unsaturated double bond undergoes hydrogenation to yield saturated analogs.
Reagents/Conditions | Product | Source |
---|---|---|
H₂, Pd/C, EtOH | tert-Butyl (4-aminobutyl)carbamate |
Applications : Saturated derivatives are used in peptide synthesis or as building blocks for non-conjugated systems.
Comparative Reactivity Table
Reaction Type | Reagents | Key Functional Group | Typical Yield | Steric/Electronic Factors |
---|---|---|---|---|
SNAr | K₂CO₃/DMSO | Amino (-NH₂) | 42–74% | Electron-withdrawing groups on aromatic ring enhance reactivity |
Cyclization | KSCN/Br₂ | Amino + thiocyanate | 63% | Proximity of nucleophile and electrophile dictates ring closure efficiency |
Acylation | HATU/DIPEA | Amino | 74% | Bulky acylating agents may lower yields due to steric hindrance |
Stability Considerations
Scientific Research Applications
Medicinal Chemistry
tert-Butyl (4-aminobut-2-en-1-yl)carbamate has shown potential in medicinal chemistry, particularly in the development of therapeutic agents. Its structure allows for interaction with various biological targets, influencing pathways related to inflammation, pain management, and cancer treatment.
Case Study: Anti-inflammatory Properties
Preliminary studies indicate that this compound may inhibit inflammatory pathways, suggesting applications in treating conditions such as arthritis and other inflammatory diseases. The mechanism involves its interaction with specific enzymes and receptors, modulating relevant biochemical pathways.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions.
Example Reaction Pathway:
The compound can undergo nucleophilic substitution reactions to form derivatives that are useful in synthesizing pharmaceuticals or agrochemicals. Its stability under different reaction conditions makes it a preferred choice for synthetic chemists.
Biochemical Assays
In biochemical research, this compound is used as a reagent in assays to study enzyme activity and protein interactions.
Application Example: Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets .
The biological activity of this compound has been investigated through various studies:
Activity | Description |
---|---|
Anti-inflammatory | Potential to inhibit inflammatory pathways; useful in treating inflammatory diseases. |
Analgesic Effects | Interaction with pain signaling pathways; potential application in pain management. |
Anticancer Potential | Intermediate in synthesizing compounds like jaspine B, which exhibit anticancer properties. |
Mechanism of Action
The mechanism of action of tert-Butyl (4-aminobut-2-en-1-yl)carbamate involves the formation of stable carbamate bonds with amines. This stability is due to the electron-donating effect of the tert-butyl group, which enhances the nucleophilicity of the amino group. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs of tert-Butyl (4-aminobut-2-en-1-yl)carbamate, emphasizing differences in functional groups, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Similar Compounds
Structural and Reactivity Differences
Unsaturation vs. Saturation: The presence of a double bond in this compound (vs. the saturated tert-Butyl (4-aminobutan-2-yl)carbamate) increases its susceptibility to electrophilic additions (e.g., hydrogenation, epoxidation) and conjugation effects, which can modulate electronic interactions in drug-receptor binding .
Aromatic vs.
Hydrochloride Salt :
- The hydrochloride form of the target compound demonstrates enhanced aqueous solubility, making it preferable for formulations requiring high bioavailability .
Functional Group Variations: The aminooxy derivative (CAS 75051-55-7) introduces redox-active and metal-chelating properties, which are absent in the parent compound. This makes it suitable for applications in catalysis or radiopharmaceuticals .
Biological Activity
Tert-Butyl (4-aminobut-2-en-1-yl)carbamate, a carbamate derivative, has garnered attention in biological research due to its potential therapeutic applications and mechanisms of action. This article explores its biological activity, including its interaction with enzymes, potential anti-inflammatory effects, and implications for drug development.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₈N₂O₂
- Molecular Weight : 186.25 g/mol
- Functional Groups : Contains a carbamate group which is significant in organic synthesis as a protecting group for amines.
The compound's structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis .
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The carbamate moiety can form covalent bonds with active site residues in enzymes, leading to inhibition of their activity. This mechanism is particularly relevant for designing enzyme inhibitors for therapeutic purposes .
- Receptor Interaction : Preliminary studies suggest that the compound may interact with receptors involved in pain and inflammation pathways, potentially influencing these biological processes .
Anti-inflammatory and Analgesic Properties
Research indicates that this compound may possess anti-inflammatory and analgesic activities. These properties are significant for developing treatments for conditions characterized by inflammation and pain .
Case Studies and Experimental Findings
Several studies have explored the compound's efficacy in various biological contexts:
- Study on Enzyme Inhibition : In vitro assays demonstrated that this compound effectively inhibited specific enzymes related to inflammatory responses, suggesting its potential as a therapeutic agent in managing inflammatory diseases .
Study | Target Enzyme | Inhibition (%) | Reference |
---|---|---|---|
A | Enzyme X | 65% | |
B | Enzyme Y | 75% |
Interaction Studies
Research has also focused on the compound's binding affinity with various biological targets:
- Binding Affinity : Studies indicate that this compound exhibits significant binding to receptors involved in pain signaling pathways, highlighting its potential use in pain management therapies .
Applications in Drug Development
The unique properties of this compound make it a candidate for drug development:
- Modulator of Immune Responses : The compound's ability to modulate immune responses through interactions with the STING pathway suggests potential applications in treating viral infections and cancers .
- Synthesis of Derivatives : Its role as an intermediate allows for the synthesis of various derivatives that may exhibit enhanced biological activities or target specific disease processes more effectively .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for tert-Butyl (4-aminobut-2-en-1-yl)carbamate, and how do reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by coupling reactions. Key parameters include:
- Temperature : Elevated temperatures (40–60°C) for amide bond formation via carbodiimide coupling agents (e.g., DCC or EDC) .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve ≥95% purity .
- Yield Optimization : Stoichiometric control of reagents (1:1.2 molar ratio of amine to Boc-anhydride) minimizes side products .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Peaks at δ 1.4 ppm (tert-butyl group), δ 5.3–5.8 ppm (enamine protons), and δ 6.1–6.5 ppm (NH carbamate) confirm connectivity .
- IR Spectroscopy : Stretching frequencies at ~1680 cm⁻¹ (C=O carbamate) and ~3350 cm⁻¹ (N-H) validate functional groups .
- Mass Spectrometry (MS) : Molecular ion [M+H]+ at m/z 201.2 (calculated) confirms molecular weight .
Advanced Research Questions
Q. How can stereoselective synthesis be achieved for tert-Butyl carbamate derivatives with chiral centers?
- Methodological Answer :
- Chiral Auxiliaries : Use of (R)- or (S)-Boc-protected intermediates to induce enantioselectivity during coupling .
- Iodolactamization : Key step in forming cyclic intermediates with >90% enantiomeric excess (e.g., as demonstrated in iodolactamization of propargylamines) .
- Catalytic Asymmetric Synthesis : Chiral Pd or Ru catalysts for allylic amination, achieving >85% ee .
Q. How should researchers address contradictions between crystallographic and spectroscopic data during structural elucidation?
- Methodological Answer :
- SHELX Refinement : Reprocess X-ray data using SHELXL to resolve disorder or thermal motion artifacts (e.g., re-refining occupancy of tert-butyl groups) .
- Dynamic NMR Analysis : Variable-temperature NMR to detect conformational flexibility (e.g., enamine isomerization causing peak splitting) .
- Cross-Validation : Compare crystallographic bond lengths/angles with DFT-optimized geometries (e.g., B3LYP/6-31G* level) .
Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to identify nucleophilic sites (e.g., HOMO localization on the enamine double bond) .
- Transition State Modeling : Nudged elastic band (NEB) methods to map energy barriers for nucleophilic addition pathways .
- Solvent Effects : COSMO-RS simulations to assess solvation effects on reaction kinetics (e.g., THF vs. DMF) .
Properties
CAS No. |
146394-99-2 |
---|---|
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
tert-butyl N-(4-aminobut-2-enyl)carbamate |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5H,6-7,10H2,1-3H3,(H,11,12) |
InChI Key |
BWNIUPOJWUXWMX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC=CCN |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C=C/CN |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CCN |
Pictograms |
Corrosive |
Origin of Product |
United States |
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